2,4-Heptanedione, 1-methoxy-

CAS No.: 124806-80-0

Cat. No.: VC19160198

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124806-80-0 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | 1-methoxyheptane-2,4-dione |

| Standard InChI | InChI=1S/C8H14O3/c1-3-4-7(9)5-8(10)6-11-2/h3-6H2,1-2H3 |

| Standard InChI Key | UAHFPVQCBBJIEI-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)CC(=O)COC |

Introduction

Chemical Structure and Physicochemical Properties

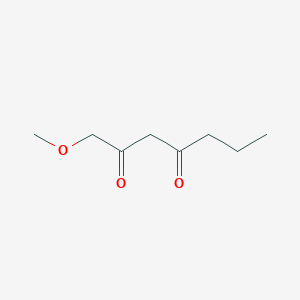

Molecular Architecture

2,4-Heptanedione, 1-methoxy- features a linear heptane backbone with ketone functionalities at carbons 2 and 4 and a methoxy group at carbon 1. The IUPAC name, 1-methoxyheptane-2,4-dione, reflects this substitution pattern. The molecule’s planar geometry arises from conjugation between the carbonyl groups, which stabilizes enol tautomers and enhances electrophilicity at the α-carbon positions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | |

| Molecular Weight | 158.195 g/mol | |

| Exact Mass | 158.09400 g/mol | |

| LogP | 0.96120 | |

| Topological Polar Surface Area | 43.37 Ų |

The methoxy group introduces steric and electronic effects, altering solubility and reactivity compared to unsubstituted diketones like 2,4-heptanedione (LogP = 1.12) . The compound’s moderate polarity (PSA = 43.37 Ų) suggests solubility in polar organic solvents such as ethanol or acetone .

Synthesis and Manufacturing

Reported Synthetic Routes

While explicit protocols for 2,4-heptanedione, 1-methoxy- are scarce, analogous methods for diketone synthesis provide insights:

-

Methoxylation of 2,4-Heptanedione:

Reaction of 2,4-heptanedione with methylating agents (e.g., methyl iodide) under basic conditions could introduce the methoxy group. This approach mirrors the synthesis of methoxy-substituted cyclohexanediones described in herbicide research . -

Acetylation of Methoxy Precursors:

Methoxy-containing precursors, such as 1-methoxyheptan-2-one, might undergo oxidation at positions 4 and 2 using agents like selenium dioxide or potassium permanganate.

Challenges in Synthesis

-

Regioselectivity: Ensuring methoxy incorporation at position 1 without side reactions at other sites requires precise temperature and pH control .

-

Yield Optimization: Side products like over-oxidized derivatives or polymerization byproducts may form, necessitating chromatographic purification .

Chemical Reactivity and Mechanisms

Nucleophilic Additions

The carbonyl groups at C2 and C4 serve as electrophilic centers, enabling reactions with nucleophiles such as Grignard reagents or amines. For example:

Such reactions are pivotal in constructing complex molecules in pharmaceutical synthesis.

Keto-Enol Tautomerism

The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the enolic -OH and adjacent carbonyl oxygen:

This tautomerism enhances its acidity (pKa ≈ 9–11), facilitating deprotonation under basic conditions.

Applications in Research and Industry

Organic Synthesis

2,4-Heptanedione, 1-methoxy- serves as a versatile intermediate:

-

Pharmaceuticals: Synthesis of triketone herbicides, analogous to sulcotrione, which inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

-

Flavor and Fragrance: Methoxy-substituted diketones contribute to aroma profiles in food chemistry, though specific studies on this compound are lacking.

Agrochemical Development

Structural similarities to bicyclo[4.1.0]heptane-2,4-dione derivatives suggest potential as a herbicide precursor. Hydrolysis in aqueous environments could release bioactive triketones, as seen in benzobicyclon .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume